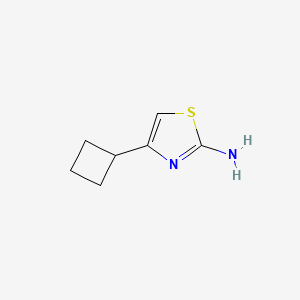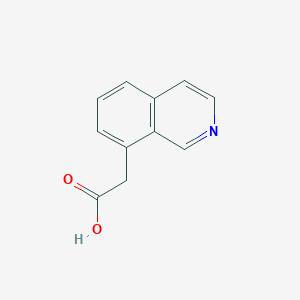
SODIUM ERYTHORBATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SODIUM ERYTHORBATE, also known as sodium ascorbate, is a mineral salt of ascorbic acid (vitamin C). It is commonly used as an antioxidant and an acidity regulator in various food and pharmaceutical products. The molecular formula of this compound is C6H7NaO6, and it is known for its high solubility in water and its ability to provide vitamin C in a more bioavailable form .
準備方法
Synthetic Routes and Reaction Conditions
SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)
After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .
化学反応の分析
Types of Reactions
SODIUM ERYTHORBATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen and catalytic metals like copper.
Reduction: It can reduce metal ions such as iron and copper.
Substitution: Reactions typically occur in aqueous solutions with other salts or acids.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions.
Substitution: Various sodium salts depending on the reacting cation.
科学的研究の応用
SODIUM ERYTHORBATE has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and an antioxidant in various chemical reactions.
Biology: Plays a role in the isolation of chloroplasts and other cellular components.
Medicine: Used in the treatment of vitamin C deficiency and as an antioxidant in various pharmaceutical formulations.
Industry: Employed as an antioxidant and acidity regulator in food products.
作用機序
SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .
類似化合物との比較
Similar Compounds
Ascorbic acid: The parent compound of sodium ascorbate, known for its antioxidant properties.
Calcium ascorbate: Another mineral salt of ascorbic acid, used as a dietary supplement.
Magnesium ascorbate: Similar to sodium ascorbate but with magnesium as the cation.
Uniqueness
SODIUM ERYTHORBATE is unique due to its high solubility in water and its ability to provide vitamin C in a more bioavailable form. Unlike ascorbic acid, it is less acidic, making it suitable for individuals with sensitive stomachs. Its antioxidant properties are comparable to other forms of vitamin C, but its sodium content can be beneficial in certain medical conditions where sodium supplementation is required .
特性
CAS番号 |
7317-67-1 |
|---|---|
分子式 |
C6H7NaO6 |
分子量 |
198.11 g/mol |
IUPAC名 |
sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |
InChIキー |
PPASLZSBLFJQEF-UHFFFAOYSA-M |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)





